
3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a chloroaniline group attached to a dimethylpyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 4-chloroaniline with a suitable pyrimidinone precursor. One common method is the condensation reaction between 4-chloroaniline and 2,6-dimethylpyrimidin-4(3H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized pyrimidinones .
Aplicaciones Científicas De Investigación
3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The chloroaniline group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The pyrimidinone core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have two chlorine atoms attached to the aniline ring and are used in the production of dyes and herbicides.
3-(4-Chloroanilino)-2-(isopropylsulfonyl)acrylonitrile: This compound has a similar structure but with an isopropylsulfonyl group and is used in various chemical applications.
3-(4-Chloroanilino)propanoic acid: This compound has a propanoic acid group and is studied for its potential biological activities.
Uniqueness
3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one is unique due to its specific combination of a chloroaniline group and a dimethylpyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
89544-97-8 |
|---|---|
Fórmula molecular |
C12H12ClN3O |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
3-(4-chloroanilino)-2,6-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C12H12ClN3O/c1-8-7-12(17)16(9(2)14-8)15-11-5-3-10(13)4-6-11/h3-7,15H,1-2H3 |
Clave InChI |
UOEDZTIDXKGALT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=N1)C)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


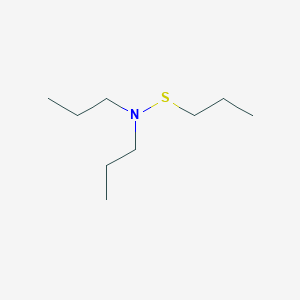
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
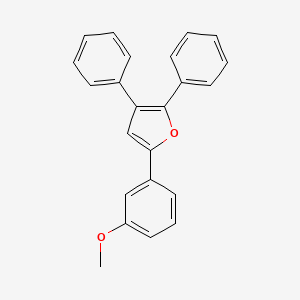
![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)


![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
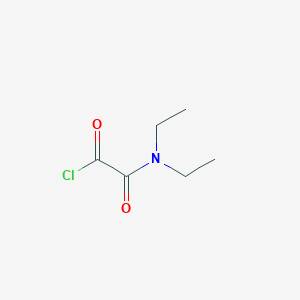
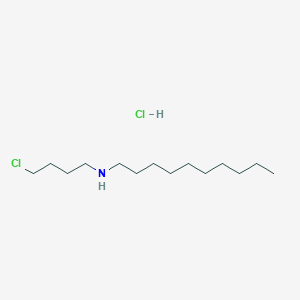
methylsilane](/img/structure/B14405684.png)
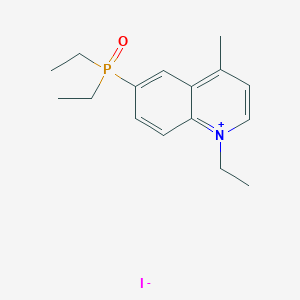
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)


